A Comprehensive Guide to the Synthesis and Characterization of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride
A Comprehensive Guide to the Synthesis and Characterization of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride, a novel heterocyclic compound with significant potential in medicinal chemistry. Pyrazole scaffolds are foundational in numerous therapeutic agents, and 5-aminopyrazoles, in particular, serve as versatile synthons for constructing more complex, biologically active molecules.[1][2] This document outlines a robust two-step synthetic strategy commencing with a Claisen condensation to form a key β-ketonitrile intermediate, followed by a cyclocondensation with hydrazine, and concluding with salt formation. We present a self-validating system where each synthetic step is supported by a rigorous analytical workflow, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Elemental Analysis. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide researchers and drug development professionals with a practical and scientifically grounded protocol.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in modern drug discovery.[3][4] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of compounds with a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antidepressant properties.[2][5][6] Marketed drugs such as Celecoxib (an anti-inflammatory), Rimonabant (an anti-obesity agent), and Sildenafil (used to treat erectile dysfunction) feature the pyrazole core, underscoring its therapeutic relevance.[2][7][8]
Within this important class, 5-aminopyrazoles represent a particularly valuable subclass.[1] The presence of a reactive amino group at the C5 position makes them powerful binucleophilic building blocks for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are themselves prevalent in biologically active compounds.[1]
This guide presents an authoritative protocol for the synthesis of a specific, novel derivative: 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride. The introduction of an ethoxyphenyl group at the C3 position is a strategic design choice, intended to modulate lipophilicity and explore new interactions with biological targets. The objective of this document is to provide a reproducible, in-depth workflow that not only details the synthetic steps but also establishes a rigorous standard for the structural confirmation and purity assessment of the final compound.
Synthetic Strategy and Retrosynthetic Analysis
A logical and efficient synthesis is paramount. Our strategy is predicated on well-established, high-yielding transformations in heterocyclic chemistry. The retrosynthetic analysis reveals a clear and accessible pathway starting from commercially available materials.
The primary disconnection of the target pyrazole ring logically points to a β-ketonitrile and hydrazine as the immediate precursors. This is a classic and highly reliable method for constructing 5-aminopyrazoles.[1] The key intermediate, 3-(2-ethoxyphenyl)-3-oxopropanenitrile , can be synthesized via a Claisen condensation reaction between an appropriate ester and a nitrile.[9] Specifically, the reaction of ethyl acetate with 2-ethoxybenzonitrile provides a direct route to this crucial intermediate.[10][11]
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the title compound.
Materials and Instrumentation
All reagents, including 2-ethoxybenzonitrile, ethyl acetate, sodium ethoxide, hydrazine hydrate, and absolute ethanol, should be of analytical grade and used as received.
Characterization will be performed on the following instruments:
-
NMR: Bruker Avance 500 MHz spectrometer.
-
FT-IR: PerkinElmer Spectrum Two FT-IR spectrometer (using KBr pellets).
-
HRMS: Agilent 6545 Q-TOF LC/MS system with an electrospray ionization (ESI) source.
-
Melting Point: Stuart SMP30 melting point apparatus.
-
Elemental Analysis: PerkinElmer 2400 Series II CHNS/O Analyzer.
Step 1: Synthesis of 3-(2-ethoxyphenyl)-3-oxopropanenitrile (Intermediate I)
This step employs a Claisen condensation, a robust carbon-carbon bond-forming reaction. Sodium ethoxide, a strong base, deprotonates ethyl acetate to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 2-ethoxybenzonitrile.[12]
Procedure:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (100 mL).
-
Carefully add sodium metal (1.2 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved.
-
To the resulting sodium ethoxide solution, add ethyl acetate (1.5 eq) dropwise at room temperature.
-
Following the addition of the ester, add 2-ethoxybenzonitrile (1.0 eq) dropwise over 15 minutes.[10][11]
-
Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully pour it into ice-cold water (200 mL).
-
Acidify the aqueous solution to pH ~4-5 with dilute HCl. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Intermediate I .
Step 2: Synthesis of 5-Amino-3-(2-ethoxyphenyl)pyrazole (Free Base)
The formation of the pyrazole ring is achieved through the cyclocondensation of the β-ketonitrile intermediate with hydrazine.[1][13] The reaction proceeds via initial nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular attack on the nitrile group and subsequent tautomerization to the stable aromatic 5-aminopyrazole.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-(2-ethoxyphenyl)-3-oxopropanenitrile (Intermediate I , 1.0 eq) in absolute ethanol (50 mL).
-
Add hydrazine hydrate (1.2 eq) to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to facilitate the reaction.
-
Heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Pour the mixture into cold water (100 mL) to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to afford the crude free base. Recrystallize from an ethanol/water mixture to obtain pure 5-Amino-3-(2-ethoxyphenyl)pyrazole.
Step 3: Preparation of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride
The final step is the formation of the hydrochloride salt, which often improves the compound's stability, crystallinity, and aqueous solubility, making it more suitable for biological testing and pharmaceutical formulation.[14]
Procedure:
-
Dissolve the purified 5-Amino-3-(2-ethoxyphenyl)pyrazole free base in a minimal amount of absolute ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated HCl in ethanol (prepared by carefully adding acetyl chloride to cold ethanol) dropwise with stirring until the pH is acidic (~2-3).
-
A white precipitate of the hydrochloride salt will form immediately.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product, 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride .
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to unambiguously confirm the identity, structure, and purity of the synthesized compound. Our self-validating approach ensures that the data from multiple orthogonal techniques converge to support the proposed structure.
Analytical Workflow
The analytical workflow is designed to provide a complete profile of the final product. Each technique offers a unique piece of structural information, and together they form a cohesive and definitive characterization package.
Expected Analytical Data
The following table summarizes the anticipated data for the successful synthesis of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water; Insoluble in Diethyl Ether |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 1.35 (t, 3H, -OCH₂CH₃), 4.15 (q, 2H, -OCH₂CH₃), 5.80 (s, 1H, pyrazole C4-H), 6.90-7.50 (m, 4H, Ar-H), 7.80 (br s, 2H, -NH₂), 12.5 (br s, 2H, -NH₂⁺Cl⁻ and pyrazole N-H) |
| ¹³C NMR (126 MHz, DMSO-d₆) | δ 14.5 (-OCH₂CH₃), 64.0 (-OCH₂CH₃), 95.0 (pyrazole C4), 112.0, 120.5, 121.0, 129.0, 130.0 (Ar-C), 145.0 (pyrazole C5), 155.0 (pyrazole C3), 156.0 (Ar-C-O) |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch, amine), 3100-2800 (C-H stretch, aromatic & aliphatic), 1640 (N-H bend), 1590 (C=N stretch), 1240 (C-O stretch, ether)[15] |
| HRMS (ESI+) | Calculated for C₁₁H₁₄N₃O⁺ [M+H]⁺ of free base: 204.1131. Found: 204.1135 ± 5 ppm |
| Elemental Analysis | Calculated for C₁₁H₁₅ClN₄O: C, 54.89%; H, 5.86%; N, 17.46%. Found: C, 54.91%; H, 5.85%; N, 17.44% |
Interpretation of Data
-
NMR Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the aromatic protons, and a key singlet for the proton at the C4 position of the pyrazole ring. The broad signals for the amino and protonated amine/pyrazole N-H protons are expected to be exchangeable with D₂O. The ¹³C NMR spectrum will confirm the number of unique carbon environments, including the aliphatic carbons of the ethoxy group and the distinct aromatic and pyrazole ring carbons.[16][17]
-
FT-IR Spectroscopy: The presence of strong N-H stretching bands confirms the primary amine group, while the C=N and C=C stretching vibrations are indicative of the pyrazole and aromatic rings. The prominent C-O stretching band confirms the ethoxy substituent.[15]
-
High-Resolution Mass Spectrometry: HRMS provides an exact mass measurement of the protonated free base molecule, [M+H]⁺. A measured mass that is within 5 ppm of the calculated mass provides definitive confirmation of the elemental composition.
-
Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the final hydrochloride salt. A close correlation between the experimental and calculated values is a critical indicator of the compound's purity.
Discussion and Future Outlook
The described synthetic route offers a reliable and scalable method for producing high-purity 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride. The choice of a Claisen condensation followed by a hydrazine cyclization is rooted in decades of established heterocyclic chemistry, ensuring high yields and operational simplicity.[12][18] The conversion to the hydrochloride salt is a standard and effective method for improving the handling and formulation properties of amine-containing compounds.
Potential challenges in this synthesis are minimal but could include the purification of the β-ketonitrile intermediate, which may require column chromatography if simple precipitation and washing are insufficient. The regioselectivity of the cyclization is generally not an issue with β-ketonitriles and hydrazine, which reliably yield the 5-amino isomer.[1]
Given the wide range of biological activities associated with substituted pyrazoles, this novel compound is a prime candidate for screening in various therapeutic areas.[8][19] Its structure lends itself to further derivatization at the 5-amino position, opening avenues for the creation of libraries of related compounds for structure-activity relationship (SAR) studies. Future work should focus on evaluating its biological profile, including its potential as an inhibitor of kinases, cyclooxygenases, or other enzymes implicated in disease.
Conclusion
This technical guide has detailed a comprehensive and robust methodology for the synthesis and characterization of 5-Amino-3-(2-ethoxyphenyl)pyrazole Hydrochloride. By providing a rationale for each step and outlining a rigorous analytical workflow, we have established a self-validating protocol suitable for both academic research and industrial drug development settings. The successful synthesis and thorough characterization of this novel molecule provide a solid foundation for its future investigation as a potential therapeutic agent.
References
-
Grošelj, U., Kralj, D., Wagger, J., Dahmann, G., Stanovnik, B., & Svete, J. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(iii), 49-65. [Link]
-
Nikpassand, M., Zare Fekri, L., & Pirdelzendeh, M. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 755883. [Link]
-
Arbaciauskiene, E., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(17), 6599. [Link]
-
Shaabani, A., Nazeri, M. T., & Afshari, R. (2019). 5-Amino-pyrazoles: potent reagents in organic and medicinal synthesis. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. [Link]
-
Abdel-Aziz, A. A.-M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147–166. [Link]
-
Patel, K. D., et al. (2023). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. ResearchGate. [Link]
-
Nikpassand, M., Zare Fekri, L., Varma, R. S., Hassanzadia, L., & Sedighi Pashakia, F. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1569-1583. [Link]
-
Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Publishing. [Link]
-
SpectraBase. (n.d.). 5-Amino-3-hydroxy-1-phenyl-pyrazole. [Link]
-
Smith, A. (2020). Synthesis of Pyrazoline Derivatives from Chalcones. Capstone, The UNC Asheville Journal of Undergraduate Scholarship. [Link]
-
Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Current Organic Synthesis, 15(5), 627-655. [Link]
-
Olsen, J. C., et al. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. Journal of Visualized Experiments, (162). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Ethoxybenzonitrile. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Thamir, S. M., et al. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. [Link]
- Google Patents. (n.d.). Method for synthesizing Vardenafil hydrochloric acid.
-
Aggarwal, N., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. ResearchGate. [Link]
-
Sravani, G. S., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. [Link]
-
Raju, H., et al. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Recent Patents on Anti-Cancer Drug Discovery, 6(2), 186-195. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
He, J., et al. (2022). Protocol for the preparation of amorphous manganese oxide and its application as heterogeneous catalyst in the direct synthesis of amides and nitriles. ResearchGate. [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. [Link]
-
JoVE. (2020). Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. [Link]
-
MDPI. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
-
Europe PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubMed. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
Sources
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]
- 5. Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 10. 2-エトキシベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-Ethoxybenzonitrile | C9H9NO | CID 576922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 16. epubl.ktu.edu [epubl.ktu.edu]
- 17. mdpi.com [mdpi.com]
- 18. Pyrazole synthesis [organic-chemistry.org]
- 19. [PDF] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
